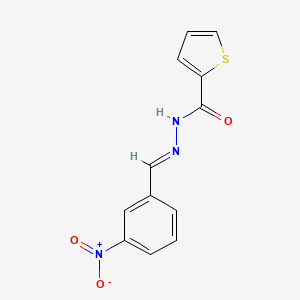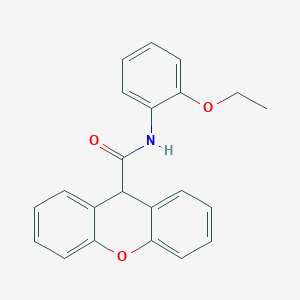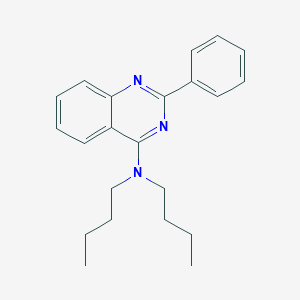
N'-(3-nitrobenzylidene)-2-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide is a compound belonging to the class of Schiff bases. Schiff bases are formed by the condensation of a primary amine with a carbonyl compound. This particular compound features a nitrobenzylidene group attached to a thiophenecarbohydrazide moiety, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution on the thiophene ring could introduce various functional groups.
Scientific Research Applications
N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with interesting properties.
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dinitrobenzylidene)-3-chlorobenzenamine: This compound also features a nitrobenzylidene group and has been studied for its nonlinear optical properties.
N’-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide: Known for its analgesic and anti-inflammatory activities.
Uniqueness
N’-(3-nitrobenzylidene)-2-thiophenecarbohydrazide is unique due to its combination of a nitrobenzylidene group and a thiophenecarbohydrazide moiety. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions, making it a versatile compound for research in multiple fields.
Properties
Molecular Formula |
C12H9N3O3S |
|---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N3O3S/c16-12(11-5-2-6-19-11)14-13-8-9-3-1-4-10(7-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |
InChI Key |
AMOTWAYDPSPDND-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B11677329.png)
![4-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11677341.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11677357.png)
![(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677363.png)
![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11677364.png)

![4-(4-chlorobenzyl)-N-[(E)-pyridin-4-ylmethylidene]piperazin-1-amine](/img/structure/B11677372.png)
![N-{(2E)-3-(furan-2-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}glycine](/img/structure/B11677380.png)


![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methylbenzoate](/img/structure/B11677399.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11677404.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11677414.png)
![2-(2-ethoxyphenyl)-1-phenyl-3-(4-propylphenyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11677431.png)
